2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Description

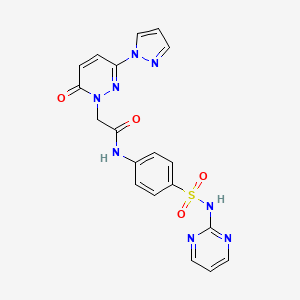

This compound features a pyridazinone core substituted with a pyrazole moiety at position 3 and an acetamide group linked to a sulfamoylphenyl ring. The sulfamoyl group is further functionalized with a pyrimidin-2-yl substituent. The pyrazole and pyrimidine groups may enhance binding affinity to target proteins, while the sulfamoyl moiety could influence solubility and pharmacokinetics .

Properties

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O4S/c28-17(13-27-18(29)8-7-16(24-27)26-12-2-11-22-26)23-14-3-5-15(6-4-14)32(30,31)25-19-20-9-1-10-21-19/h1-12H,13H2,(H,23,28)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDCNPQILOSUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by the presence of a pyridazine ring, a pyrazole moiety, and a sulfamoyl group, this compound may exhibit various pharmacological effects, including anti-inflammatory and antitumor properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 452.4 g/mol. The unique structural features suggest possible interactions with biological systems, making it an important candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 452.4 g/mol |

| CAS Number | 1351604-69-7 |

Anti-inflammatory Properties

Research indicates that compounds similar to this structure exhibit anti-inflammatory effects. Specifically, derivatives containing pyrazole and pyridazine moieties have shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, studies on related compounds have demonstrated significant inhibition of COX activity, highlighting their potential as anti-inflammatory agents .

Antitumor Activity

Preliminary investigations suggest that this compound may also possess antitumor properties . Similar compounds have been reported to inhibit various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies could elucidate the mechanism of action and binding affinities to specific targets within cancer cells .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. For example, it may inhibit kinases or other proteins that play crucial roles in cellular signaling .

Case Studies

- Cyclooxygenase Inhibition : A study demonstrated that pyridazinone derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable pharmacological profile for reducing inflammation with fewer side effects compared to non-selective NSAIDs .

- Cell Viability Assays : In vitro assays have shown that compounds with similar structures can significantly reduce the viability of tumor cells, indicating potential therapeutic applications in oncology .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. The presence of the pyrazole and pyridazine rings in this compound suggests potential interactions with various cancer cell lines. Preliminary studies have shown that derivatives can inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition may lead to reduced proliferation of cancer cells, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound's structure implies potential anti-inflammatory activity, particularly through modulation of inflammatory pathways. Pyrazole derivatives are known for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX). The unique combination of functional groups in this compound may enhance its pharmacological profile in targeting inflammatory diseases.

Antimicrobial Properties

Compounds with similar frameworks have demonstrated antimicrobial activities against various pathogens. The presence of the sulfamoyl group may enhance the compound's efficacy against bacterial strains, potentially leading to new treatments for infections resistant to conventional antibiotics.

Case Study 1: Anticancer Activity

A study investigating the effects of similar pyrazole and pyridazine derivatives found that these compounds exhibited significant cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression, suggesting that our compound could exhibit similar or enhanced effects.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have demonstrated that related compounds can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests that the target compound may also modulate immune responses, providing a pathway for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Chemical Reactions Analysis

Pyridazinone Ring Reactivity

The 6-oxo-pyridazinone moiety undergoes characteristic nucleophilic substitutions and cycloadditions:

Pyrazole Substituent Reactions

The 1H-pyrazol-1-yl group participates in coordination chemistry and cross-coupling:

Acetamide Side Chain Modifications

The N-(4-sulfamoylphenyl)acetamide group shows hydrolysis and condensation reactivity:

Sulfamoyl-Pyrimidine Interactions

The N-(pyrimidin-2-yl)sulfamoyl group engages in hydrogen bonding and sulfonamide-specific reactions:

Cyclization Reactions

Intramolecular cyclizations yield fused heterocycles:

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media:

Synthetic Optimization Data

Key parameters for efficient synthesis:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic efficiency, and biological implications.

Structural Analogues and Substituent Effects

Key Observations :

- Pyridazinone vs.

- Sulfamoyl Group Variations : The pyrimidin-2-yl sulfamoyl group in the target compound contrasts with cyclohexylcarbamothioyl or phenylcarbamothioyl groups in thiazolidinedione analogs. Pyrimidine-based sulfonamides often exhibit better metabolic stability compared to aliphatic or aromatic derivatives .

- Substituent Positioning : The pyrazole at C3 in the target compound may confer steric and electronic differences compared to phenylpiperazinyl (in ) or chloro (in ) substituents.

Key Observations :

- Thiazolidinedione derivatives generally achieve higher yields (73–85%) compared to pyridazinone-based compounds (e.g., 62% for ), likely due to the stability of intermediates during condensation reactions .

Physicochemical Properties

Key Observations :

- The target compound’s IR spectrum would likely show C=O stretches near 1668–1709 cm⁻¹, consistent with pyridazinone and acetamide functionalities .

- Elemental analysis for sulfamoylphenyl analogs (e.g., ) aligns closely with theoretical values, indicating high purity.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

- Methodological Answer : Synthesis involves multi-step reactions, including coupling pyridazinone intermediates with pyrazole derivatives. Key steps:

-

Coupling : Use nucleophilic substitution or palladium-catalyzed cross-coupling for pyrazole-pyridazinone linkage.

-

Sulfamoyl Group Introduction : React with sulfamoyl chloride derivatives under anhydrous conditions.

-

Optimization :

-

Catalysts : Zeolite Y-H (0.01 M) enhances reaction efficiency (as in pyridazine analog synthesis, ).

-

Temperature : Reflux at 150°C in pyridine ().

-

Computational Design : Apply ICReDD’s quantum chemical reaction path searches to predict optimal conditions ().

- Key Parameters :

| Parameter | Conditions |

|---|---|

| Catalyst | Zeolite Y-H (0.01 M) |

| Solvent | Pyridine |

| Temperature | 150°C (reflux) |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Provides definitive stereochemical data (e.g., pyrazole derivatives in ).

- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks.

- Mass Spectrometry : HRMS for molecular weight validation.

- IR Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action or binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Validate with pyrazole-thiadiazole docking studies ().

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states ().

- Validation : Pair predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.

Q. How should researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Standardization : Replicate assays under identical conditions (pH, temperature, cell lines).

- Orthogonal Assays : Compare enzymatic activity (e.g., IC50) with cell viability (MTT assay).

- Statistical Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability ().

- Compound Stability : Test degradation in assay buffers via LC-MS ().

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

- Methodological Answer :

- Analog Design : Modify substituents on pyrimidine, pyridazinone, or acetamide moieties.

- High-Throughput Screening : Test analogs against target enzymes or cellular models.

- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with activity ().

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed?

- Methodological Answer :

- In Vitro Assays :

- Liver Microsomes : Measure half-life (t1/2) using species-specific microsomes.

- CYP450 Inhibition : Screen for interactions via fluorogenic substrates.

- In Vivo PK : Administer to rodent models and quantify plasma levels via LC-MS/MS ().

Q. What advanced analytical methods detect impurities in synthesized batches?

- Methodological Answer :

- UHPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients.

- Charged Aerosol Detection (CAD) : Quantify non-UV-active impurities ().

- Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions to identify degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.